Bethanechol is a synthetic choline ester that acts as a muscarinic acetylcholine receptor agonist. [] In scientific research, Bethanechol is primarily used as a pharmacological tool to investigate the role of the parasympathetic nervous system and the function of muscarinic receptors in various physiological processes.
The synthesis of bethanechol typically involves the following steps:
The reaction conditions are crucial for yield and purity, typically requiring precise temperature control and the use of solvents like trichloromethane.
Bethanechol has a molecular formula of and a molecular weight of approximately 161.22 g/mol. The structure features a quaternary ammonium group, which contributes to its solubility in water.
The crystal structure of bethanechol chloride has been determined using X-ray powder diffraction methods, revealing a monoclinic unit cell with specific dimensions:
Bethanechol primarily undergoes hydrolysis in aqueous environments due to its ester bond, which can lead to the formation of methylcholine and acetic acid. This reaction highlights its susceptibility to degradation in physiological conditions, impacting its therapeutic efficacy over time.
In laboratory settings, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions and assess stability under various conditions .
Bethanechol functions by directly stimulating muscarinic acetylcholine receptors located in smooth muscle tissues, particularly in the bladder. This action promotes bladder contraction and facilitates urination. The mechanism predominantly involves:
Importantly, bethanechol has minimal effects on nicotinic receptors at therapeutic doses, making it selective for muscarinic activity .
Bethanechol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 161.22 g/mol |
Physical Appearance | Solid |
Melting Point | 220°C |
Solubility | 10 mg/ml (in chloride salt) |
Chiral Centers | 1 |
These properties influence its formulation as a pharmaceutical agent .
Bethanechol is primarily utilized in medical settings for:
Bethanechol was first synthesized in 1935 through strategic molecular modifications of acetylcholine, marking a significant advancement in cholinergic drug design [1] [2]. The key innovation involved two deliberate structural alterations:
These modifications were driven by the goal of overcoming the limitations of acetylcholine – namely, its extreme susceptibility to rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its non-selective stimulation of both muscarinic and nicotinic receptors. The beta-methyl group enhanced muscarinic receptor selectivity, while the carbamate linkage dramatically increased resistance to enzymatic degradation, as the carbamoyl-ester bond is hydrolyzed much slower than the acetyl-ester bond in acetylcholine [3] [8].
Initially commercialized under brand names like Duvoid, Myotonachol, and Urecholine, bethanechol was rapidly adopted clinically for postoperative and postpartum urinary retention and neurogenic bladder atony following its FDA approval (prior to 1948) [2] [7]. Its synthesis represented a pivotal achievement in creating a clinically useful, long-acting, and relatively selective muscarinic agonist.
Bethanechol chloride is chemically designated as 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride [6]. Its molecular formula is C₇H₁₇ClN₂O₂, with a molecular weight of 196.68 g/mol [6] [7]. It exists as a white, hygroscopic crystalline powder with a slight amine-like odor and is freely soluble in water [6].
Key Structural Features:
Structural Analysis:Ab initio structure determination from X-ray powder diffraction data confirms bethanechol chloride crystallizes in a monoclinic unit cell (Space group P2₁/n) with parameters: a=8.8749(3) Å, b=16.4118(7) Å, c=7.1373(3) Å, β=93.803(1)°, V=1037.29(7) ų, Z=4. A closely related orthorhombic form has also been discussed [9].
Table 1: Comparison of Key Choline Esters
Compound | Substituent on Choline | Ester Group | AChE Susceptibility | Primary Receptor Specificity | Key Structural Advantage |
---|---|---|---|---|---|
Acetylcholine | None (Hydrogen) | Acetate | Very High | Muscarinic & Nicotinic | Natural ligand, rapid action |
Methacholine | Beta-Methyl | Acetate | Moderate | Predominantly Muscarinic (M3) | Increased muscarinic selectivity |
Carbachol | None (Hydrogen) | Carbamate | Very Low | Muscarinic & Nicotinic (Strong) | High potency, long duration |
Bethanechol | Beta-Methyl | Carbamate | Very Low | Predominantly Muscarinic (M3) | Selectivity + Long Duration |
Pharmacological Classification: Bethanechol is classified as a direct-acting, muscarinic cholinergic agonist (parasympathomimetic). Its pharmacological class is Genitourinary Smooth Muscle Stimulant (ATC code: N07AB02) [2] [3] [7]. It belongs specifically to the subgroup of choline esters, distinct from naturally occurring alkaloids like pilocarpine or muscarine [4] [8].
The cholinergic system utilizes acetylcholine (ACh) as its primary neurotransmitter, acting on two major receptor classes: muscarinic (G-protein coupled receptors, GPCRs) and nicotinic (ligand-gated ion channels). Bethanechol exerts its effects by selectively mimicking ACh at muscarinic receptors, with minimal to no significant action on nicotinic receptors [1] [2] [4].
Muscarinic Receptor Specificity:Bethanechol is a direct agonist at all five muscarinic receptor subtypes (M1-M5). However, its clinically relevant effects are primarily mediated through M3 receptor stimulation:
Effects on other muscarinic receptors contribute less to its primary therapeutic actions but can cause side effects:
Lack of Nicotinic Activity:A critical feature of bethanechol is its negligible nicotinic activity at therapeutic doses [1] [2] [4]. Unlike acetylcholine or carbachol, which robustly stimulate nicotinic receptors in autonomic ganglia, the adrenal medulla, and the neuromuscular junction (NMJ), bethanechol:
Mechanism of Selectivity:The combination of the beta-methyl group and the carbamate ester is responsible for bethanechol's high affinity for muscarinic receptors (particularly M3) and its very low affinity for nicotinic receptors [2] [8]. The structural rigidity or steric hindrance introduced by the beta-methyl group likely impedes optimal binding to the nicotinic receptor site, which requires a different conformational fit compared to the muscarinic receptor [4] [8].
Pharmacodynamic Advantage:This selectivity for muscarinic receptors, particularly M3, with minimal nicotinic effects, is a key pharmacological advantage. It allows bethanechol to produce the desired smooth muscle stimulation (bladder, GI) without the complications associated with ganglionic or neuromuscular stimulation (e.g., hypertension, tachycardia, muscle paralysis or fasciculations) that are common with non-selective cholinomimetics like acetylcholine or carbachol [1] [2] [4].
Table 2: Bethanechol Compound Identification and Key Chemical Data
Property | Value/Identifier | Source/Reference |
---|---|---|
Systematic Name (IUPAC) | 2-[(aminocarbonyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | [6] [7] |
Synonyms | Carbamoyl-β-methylcholine; (2-hydroxypropyl)trimethylammonium carbamate; Duvoid®; Urecholine® | [3] [7] |
CAS Registry Number | 674-38-4 (Bethanechol base); 590-63-6 (Bethanechol chloride) | [7] [9] |
DrugBank Accession No. | DB01019 | [2] [7] |
ChEBI ID | 3084 | [7] |
ChEMBL ID | CHEMBL1482 | [7] |
PubChem CID | 2370 (Bethanechol); 11548 (Bethanechol chloride) | [7] |
Molecular Formula | C₇H₁₇ClN₂O₂ (Chloride salt) | [6] [7] |
Molecular Weight | 196.68 g/mol (Chloride salt) | [6] [7] |
Chemical Structure | [(CH₃)₃N⁺CH₂CH(CH₃)OCONH₂] Cl⁻ | [2] [6] |
Canonical SMILES | CC(CN+(C)C)OC(=O)N.[Cl-] | [7] |
InChI Key | NZUPCNDJBJXXRF-UHFFFAOYSA-N | [7] |
ATC Code | N07AB02 | [2] [3] |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3